3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₈H₅BrN₂O₂·HCl. It features a pyrrolo[3,2-b]pyridine core structure, characterized by a bromine atom at the 3-position and a carboxylic acid group at the 6-position. The compound is notable for its potential applications in medicinal chemistry, particularly in targeting specific biological pathways.
Research indicates that 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride exhibits significant biological activity:
The synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride can be achieved through several methods:
The compound has several promising applications:
Interaction studies have demonstrated that 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride interacts primarily with FGFRs. These interactions are crucial for understanding its mechanism of action in inhibiting tumor growth and may provide insights into developing targeted therapies .
Several compounds share structural similarities with 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | 1190321-81-3 | 0.89 | Different bromination position |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | 849068-61-7 | 0.84 | Alternative carboxylic position |
| Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 1234616-83-1 | 0.75 | Methyl ester derivative |
| 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | 171919-37-2 | 0.87 | Methyl substitution at nitrogen |
These compounds exhibit varying degrees of biological activity and structural characteristics that differentiate them from 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride.